(2R)-2-(trifluoromethyl)azetidine;hydrochloride
Description
Properties
Molecular Formula |
C4H7ClF3N |
|---|---|
Molecular Weight |
161.55 g/mol |
IUPAC Name |
(2R)-2-(trifluoromethyl)azetidine;hydrochloride |
InChI |
InChI=1S/C4H6F3N.ClH/c5-4(6,7)3-1-2-8-3;/h3,8H,1-2H2;1H/t3-;/m1./s1 |
InChI Key |
NJAINSRXRZBHBB-AENDTGMFSA-N |
Isomeric SMILES |
C1CN[C@H]1C(F)(F)F.Cl |
Canonical SMILES |
C1CNC1C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(trifluoromethyl)azetidine;hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or amino halides.
Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Formation of the Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(trifluoromethyl)azetidine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.
Substitution: The trifluoromethyl group or other substituents on the azetidine ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized azetidine derivatives.
Scientific Research Applications
It appears the query is focused on (2R)-2-(trifluoromethyl)azetidine;hydrochloride and its applications. However, the search results provide information on azetidine derivatives and related compounds, but not specifically on the applications of this compound.
Here's a summary of the information on related compounds:
Azetidine Derivatives:
- Antimicrobial Activity: Some pyridine-containing substituted compounds, such as N-(4-chlorophenyl-3-chloro-2-oxoazetidine-1-yl) 2-methyl-1H-indole-3-carboxamide, exhibit antimicrobial activity against Staphylococcus aureus, Bacillus cereus, and Pseudomonas aeruginosa .
- Antifungal Activity: Phenyl azetidine-2-ones have shown antibacterial and antibiotic properties. Some derivatives displayed mild to moderate activity compared to Streptomycin & Fluconazole, with 3-chloro-1(4-fluoro phenyl)/(4-chloro phenyl)-4 (pyridine-3-yl) azetidine-2-one showing the most activity .
- Anti-tubercular Activity: Chloro substitution on synthesized compounds enhanced antimycobacterial activity and PLA2 inhibition in azetidin-2-one derivatives .
- Anti-proliferative Activity: Some azetidinone derivatives inhibited the growth of Methicillin-sensitive Staphylococcus aureus, Methicillin-resistant S. aureus, and Escherichia coli, and displayed growth inhibition against MCF-7 Breast carcinoma, HCT-116 Colon carcinoma, and A549 Lung adenocarcinoma cell lines .
Synthesis of Aziridines:
- The synthesis of (2R)-2-(trifluoromethyl)aziridine has been reported through the reaction of (2S)-(trifluoromethyl)oxirane with different reagents .
Safety Information:
Arginase Inhibitors:
Mechanism of Action
The mechanism of action of (2R)-2-(trifluoromethyl)azetidine;hydrochloride would depend on its specific biological or chemical context. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The trifluoromethyl group can influence the compound’s lipophilicity, metabolic stability, and binding affinity to targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Ring Size and Substitution Patterns
Table 1: Structural Comparison of Azetidine Derivatives and Related Compounds
Key Observations :
- Substituent Position : The 2-position trifluoromethyl group in the target compound minimizes steric hindrance compared to 3-substituted analogs (e.g., 3-(2-(CF₃)benzyl)azetidine HCl) .
- Ring Strain: Cyclopropane derivatives (e.g., (1R,2R)-2-(CF₃)cyclopropan-1-amine HCl) offer distinct reactivity due to ring strain, enabling novel synthetic pathways .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Findings :
- Lipophilicity : Benzyl-substituted azetidine (LogP 3.5) is more lipophilic than the target compound, which may affect blood-brain barrier penetration .
- Aqueous Solubility : The hydrochloride salt form enhances solubility across analogs, but cyclopropane derivatives show superior solubility due to polar amine groups .
Biological Activity
(2R)-2-(trifluoromethyl)azetidine;hydrochloride is a fluorinated heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group significantly influences the compound's reactivity and interactions with biological targets, making it a subject of various studies aimed at understanding its pharmacological potential.
The presence of the trifluoromethyl group enhances the electron-withdrawing capacity of the azetidine ring, which can affect its reactivity in biological systems. This modification often results in increased binding affinities to various molecular targets, including enzymes and receptors.
The biological activity of this compound primarily involves:
- Interaction with Enzymes and Receptors : The compound can act as a ligand for specific receptors, modulating their activity. The trifluoromethyl group may enhance binding through hydrogen bonding and hydrophobic interactions.
- Influence on Biological Pathways : By interacting with key molecular targets, this compound can influence signaling pathways, potentially leading to therapeutic effects.
Biological Activity Overview
Research has indicated several areas where this compound exhibits biological activity:
- Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds often show enhanced antimicrobial properties. The unique structure of this azetidine derivative may contribute to such effects.
- CNS Activity : As a potential candidate for central nervous system disorders, studies have indicated that the compound could modulate neurotransmitter systems, particularly those involving glutamate receptors .
- Synthetic Applications : It serves as a versatile building block in organic synthesis, allowing for the development of more complex pharmaceutical agents .
Study 1: Antimicrobial Properties
A study focused on the synthesis and evaluation of various trifluoromethylated azetidines demonstrated significant antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell membranes facilitated by the lipophilic nature of the trifluoromethyl group.
Study 2: CNS Modulation
Another research effort investigated the effects of (2R)-2-(trifluoromethyl)azetidine on glutamate receptor modulation. The findings indicated that this compound could enhance receptor activity, suggesting potential applications in treating neurodegenerative diseases.
Comparative Analysis
| Compound Type | Structure | Biological Activity |
|---|---|---|
| (2R)-2-(trifluoromethyl)azetidine | Azetidine with trifluoromethyl group | Antimicrobial, CNS modulation |
| (2R)-2-(difluoromethyl)azetidine | Azetidine with difluoromethyl group | Reduced binding affinity |
| (2R)-2-(fluoromethyl)azetidine | Azetidine with fluoromethyl group | Moderate biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
